Octaethylene glycol monohexadecyl ether

Vue d'ensemble

Description

Octaethylene glycol monohexadecyl ether: is a nonionic surfactant belonging to the family of polyethylene glycol ethers. It is characterized by a hydrophilic head and a lipophilic tail, making it suitable for use in various industrial and research applications. This compound is particularly useful in the study of membrane proteins, where it is employed to solubilize and stabilize proteins for structural analysis techniques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including octaethylene glycol monohexadecyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production of this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Analyse Des Réactions Chimiques

Types of Reactions: Octaethylene glycol monohexadecyl ether primarily undergoes substitution reactions due to its ether linkage. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of alkyl halides and strong bases such as sodium hydride (NaH) or silver oxide (Ag2O) as catalysts.

Major Products: The major products formed from these reactions are typically other ethers or alcohols, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

C16E8 is particularly valuable in the study of membrane proteins, which are often difficult to solubilize and purify. Its use as a detergent allows researchers to extract these proteins while maintaining their functional integrity.

Case Study: Membrane Protein Stabilization

In a study published in Biophysical Journal, C16E8 was utilized to solubilize sarcoplasmic reticulum Ca²⁺-ATPase (SERCA1a). The presence of C16E8 facilitated the extraction of this protein while preserving its activity, demonstrating its effectiveness for membrane protein studies .

Drug Delivery Systems

C16E8 has shown promise in pharmaceutical applications, particularly in drug formulation and delivery systems. Its surfactant properties aid in:

- Improving Solubility : Enhancing the solubility of hydrophobic drugs.

- Controlled Release : Formulating drug carriers that release active ingredients over time.

Table 2: Applications in Drug Delivery

| Application | Description |

|---|---|

| Liposomal Formulations | Used to create liposomes for targeted drug delivery |

| Nanoparticle Stabilization | Helps stabilize nanoparticles for drug delivery systems |

Industrial Applications

In industrial settings, C16E8 is employed for its cleaning and wetting properties:

- Detergents : As a component in household and industrial cleaning products.

- Textile Industry : Used as a wetting agent during dyeing processes.

Biochemical Research

C16E8 is extensively utilized in biochemical assays and research due to its ability to solubilize proteins without denaturing them. This property makes it suitable for various applications:

- Protein Purification : Facilitating the extraction of proteins from complex mixtures.

- Electrophoresis : Assisting in the separation of proteins during gel electrophoresis.

Case Study: Protein Interaction Studies

Research published in Biophysical Chemistry highlighted the use of C16E8 to study the interactions between phospholipids and proteins, providing insights into membrane dynamics .

Mécanisme D'action

The mechanism by which octaethylene glycol monohexadecyl ether exerts its effects involves its interaction with cell membranes. The hydrophilic head interacts with the aqueous environment, while the lipophilic tail embeds itself within the lipid bilayer of the membrane. This allows the compound to solubilize and stabilize membrane proteins, facilitating their study and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

- Hexadecyl octaethylene glycol ether

- Dodecyl octaethylene glycol ether

- Polyoxyethylene (10) cetyl ether

Uniqueness: Octaethylene glycol monohexadecyl ether is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective in solubilizing and stabilizing membrane proteins.

Activité Biologique

Octaethylene glycol monohexadecyl ether (C16E8) is a nonionic surfactant with significant biological activity, particularly in the context of drug delivery and membrane protein studies. Its unique structure, characterized by a long hydrophobic hexadecyl chain and a hydrophilic octaethylene glycol moiety, allows it to interact effectively with biological membranes. This article explores its biological activity, applications, and relevant research findings.

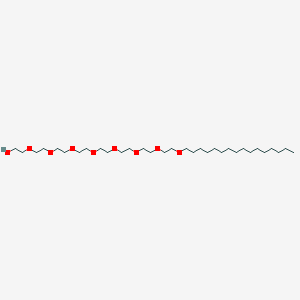

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is synthesized through the ethoxylation of hexadecanol, resulting in eight ethylene glycol units attached to the hexadecyl group. This synthesis enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.

Biological Activity

1. Membrane Protein Solubilization

This compound has been extensively studied for its ability to solubilize membrane proteins without denaturing them. This property is crucial for structural and functional studies of proteins embedded in lipid bilayers. It facilitates the extraction of integral membrane proteins while maintaining their functional integrity, which is essential for understanding protein-lipid interactions and membrane dynamics.

2. Drug Delivery Systems

The compound's capacity to penetrate cell membranes positions it as a promising candidate for drug delivery systems. Research indicates that C16E8 can effectively deliver therapeutic agents, including drugs and genes, directly into specific cell types, enhancing targeted treatment approaches.

Case Studies

-

Case Study 1: Drug Delivery Efficacy

A study demonstrated that this compound could encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy. The encapsulation efficiency was significantly higher compared to traditional delivery systems, highlighting its potential in pharmaceutical applications. -

Case Study 2: Membrane Protein Extraction

In another study, researchers utilized C16E8 to extract membrane proteins from human erythrocytes. The results indicated that the surfactant maintained the structural integrity of the proteins during extraction, allowing for subsequent functional assays .

Comparative Analysis with Similar Compounds

The following table compares this compound with other nonionic surfactants regarding their unique features and applications:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octaethylene glycol monododecyl ether | C12E8 | Effective for protein solubilization |

| Decaethylene glycol monohexadecyl ether | C16E10 | Higher hydrophilicity; used in similar applications |

| Tetraethylene glycol monododecyl ether | C12E4 | Lower solubilizing capacity; less effective for proteins |

This compound distinguishes itself with an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring mild surfactants that do not denature proteins or disrupt cellular structures .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMTWWUZRPSEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394423 | |

| Record name | Hexadecyloctaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5698-39-5 | |

| Record name | Hexadecyloctaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Octaethylene glycol monohexadecyl ether influence the formation of surfactant-templated polymer films?

A1: Research indicates that C16EO8 plays a crucial role in defining the structure of surfactant-templated polymer films. When combined with cationic surfactants like cetyltrimethylammonium bromide (CTAB) and polymers such as polyethylenimine (PEI), C16EO8 integrates into the micelle structure. Increasing the concentration of C16EO8 within these mixed micelles generally leads to a decrease in both the thickness and overall order of the resulting polymer films []. This suggests that C16EO8 can be used to fine-tune the morphology of these films for specific applications.

Q2: What makes this compound suitable for use in electrochemical sensors?

A2: C16EO8 exhibits properties that make it valuable in constructing sensitive electrochemical sensors. Studies have demonstrated its utility in fabricating mesoporous platinum microelectrodes (MPtEs) [, , ]. These electrodes, with their high surface area due to the mesoporous structure, offer enhanced sensitivity for detecting analytes like formic acid and glucose. The C16EO8 serves as a structure-directing agent during the electrodeposition process, contributing to the formation of the desired porous architecture.

Q3: Beyond electrochemical sensors, what other applications utilize the self-assembly properties of this compound?

A3: The self-assembly behavior of C16EO8 extends its utility beyond electrochemical sensors. Research has explored its self-assembly within deep eutectic solvents (DESs), specifically a type IV DES composed of cerium (III) nitrate hexahydrate and urea [, ]. Within this DES, C16EO8 forms spherical micelles. This finding holds significant potential for developing novel materials. For instance, these micelles could serve as templates for generating porosity in cerium oxide materials synthesized using the specific DES.

Q4: How does the structure of this compound impact its behavior in solutions?

A4: The molecular structure of C16EO8, characterized by a long hydrophobic alkyl chain (C16) and a hydrophilic polyethylene glycol headgroup (EO8), dictates its behavior in solution. This amphiphilic nature drives its self-assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC). Studies investigating its thermal diffusion behavior in water revealed that C16EO8 micelles exhibit a positive Soret coefficient at low concentrations, indicating their movement towards colder regions within a temperature gradient []. This characteristic is crucial for understanding its behavior in systems with temperature variations.

Q5: Are there any notable observations regarding the interaction of this compound with other substances in solutions?

A5: Research has shown that the presence of even small amounts of ionic dyes, commonly used in thermal diffusion forced Rayleigh scattering (TDFRS) experiments, can significantly influence the behavior of C16EO8 in solution []. This interaction leads to the appearance of a second, slower diffusion mode in TDFRS measurements, which is not observed in the absence of the dye. Interestingly, the addition of salt, such as sodium chloride, suppresses this slow mode, suggesting a complex interplay between C16EO8, ionic species, and water molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.